molecular formula C20H14N6OS3 B2687915 N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide CAS No. 671199-59-0

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide

Cat. No.: B2687915
CAS No.: 671199-59-0
M. Wt: 450.55
InChI Key: RUZGBXCOBCBJNQ-UHFFFAOYSA-N
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Description

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research . This complex molecule features a 1,2,4-thiadiazole core linked to a [1,2,4]triazolo[3,4-b][1,3]thiazole system via a sulfanyl acetamide bridge. Although specific biological data for this exact molecule is limited in public literature, its structural framework is highly relevant for anticancer investigations. Thiadiazole rings, particularly the 1,3,4-thiadiazole isomer, are established bioisosteres of pyrimidine bases, which are fundamental components of nucleic acids . This characteristic allows such derivatives to potentially disrupt DNA replication processes in rapidly dividing cells, including cancer cells . Numerous studies have documented that 1,3,4-thiadiazole derivatives can act as potent inhibitors of various therapeutic targets, such as carbonic anhydrase isoforms (CAII, CAIX) and focal adhesion kinase (FAK) , and can also inhibit tubulin polymerization . The presence of the [1,2,4]triazolo[3,4-b][1,3]thiazole moiety further enhances the potential for diverse biological interactions. Researchers can explore this compound as a key scaffold for developing novel small-molecule therapeutics, for structure-activity relationship (SAR) studies, and for in vitro screening against a panel of cancer cell lines, such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(25-30-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,22,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZGBXCOBCBJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NC(=NS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes both thiadiazole and triazole rings. These heterocyclic frameworks are known for their diverse biological activities. The presence of sulfur and nitrogen atoms in these rings contributes to their reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that derivatives of thiadiazoles and triazoles exhibit significant anticancer properties. For instance:

  • Cytotoxicity : A study indicated that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. For example, certain 1,3,4-thiadiazole derivatives exhibited IC50 values ranging from 0.28 to 0.52 μg/mL against MCF-7 (breast cancer) and A549 (lung carcinoma) cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in tumorigenesis. For instance, some compounds were found to inhibit RNA and DNA synthesis without affecting protein synthesis . Moreover, molecular docking studies suggested interactions with tubulin and other critical proteins involved in cell division .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Broad Spectrum Activity : Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against pathogenic strains like Staphylococcus aureus and Escherichia coli .

Table 1: Summary of Biological Activities

Activity TypeTarget Cell Lines/PathogensIC50 Values (µg/mL)Reference
AnticancerMCF-70.28
A5490.52
AntimicrobialStaphylococcus aureus-
Escherichia coli-

Case Studies

One notable study synthesized a series of triazolo-thiadiazole compounds and evaluated their antiproliferative effects on HepG2 cells (human hepatoma). The lead compound exhibited an IC50 value of 3 μM, indicating strong cytotoxicity against liver cancer cells . This highlights the potential of similar compounds in treating various forms of cancer.

In another investigation focusing on the structure–activity relationship (SAR), it was found that modifications on the phenyl ring significantly influenced the cytotoxic activity against different cancer cell lines. This suggests that careful design of substituents can enhance therapeutic efficacy .

Scientific Research Applications

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound has shown significant activity against various bacterial strains. For instance, derivatives of 1,3,4-thiadiazole have been evaluated for their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The synthesis of N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives demonstrated promising results in inhibiting bacterial growth at low concentrations .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AE. coli20
Compound BS. aureus18
N-(3-phenyl...)Various strains15

Anticancer Properties

Research indicates that thiadiazole derivatives possess significant anticancer activity. The compound has been tested against various cancer cell lines including breast cancer (MCF-7) and lung carcinoma (A549). Notably, some derivatives have shown IC50 values lower than those of standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound CMCF-70.28
Compound DA5490.52
N-(3-phenyl...)VariousVaries

Mechanistic Insights

The mechanism by which N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide exhibits its biological activities is still under investigation. However, studies suggest that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation. Molecular docking studies have indicated potential binding sites on target proteins that are crucial for cancer cell survival and division .

Chemical Reactions Analysis

Substitution Reactions

The sulfanylacetamide linker and thiadiazole/triazole rings participate in nucleophilic substitution under controlled conditions.

Reaction Type Reagents/Conditions Major Products
Thiol Displacement Alkyl halides, KOH (ethanol, reflux)S-alkylated derivatives
Amine Substitution Primary amines, DMF, 80°CAmide-linked analogs
Halogenation NBS (N-bromosuccinimide), UV lightBrominated thiadiazole intermediates

Key findings:

  • Thiol groups exhibit moderate reactivity, requiring activation via deprotonation for alkylation.

  • Halogenation at the triazole ring enhances electrophilicity for downstream cross-coupling.

Oxidation and Reduction

The sulfur-rich structure undergoes redox transformations with characteristic outcomes :

Process Reagents Observations
Sulfide Oxidation H₂O₂ (30%), CH₃COOH, 50°CSulfoxide formation (confirmed via IR ~1050 cm⁻¹)
Nitrile Reduction LiAlH₄, anhydrous THF, 0°C → RTAmine intermediates with 72% yield
Aromatic Reduction H₂ (1 atm), Pd/C (10%), ethanolPartial saturation of phenyl rings

Mechanistic notes:

  • Oxidation at the sulfanyl group proceeds via a two-electron mechanism.

  • LiAlH₄ selectively reduces nitriles without affecting thiadiazole rings .

Cyclization and Coupling Reactions

Industrial synthesis relies on strategic coupling steps:

Synthetic Pathway

  • Thiadiazole Formation :

    • React 5-phenyl-1,2,4-thiadiazol-3-amine with CS₂/KOH → thiolate intermediate.

    • Alkylate with 2-chloroacetamide derivatives (yield: 58-64%).

  • Triazolothiazole Coupling :

    • Utilize Ullmann conditions (CuI, 1,10-phenanthroline, DMF, 120°C) to join thiadiazole and triazole units.

Step Key Parameters Yield Optimization
Cyclization1,2-dichloroethane, 80°C, 6hPurity >95% via recrystallization (EtOAc/hexane)
Cross-CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1)Turnover number (TON) = 1,200

Stability Under Reactive Conditions

Condition Effect on Compound Analytical Evidence
Acidic (pH 2, HCl)Thiadiazole ring hydrolysisLC-MS shows mass loss (-C₃H₄N₂S)
Basic (pH 12, NaOH)Sulfanyl group oxidationNew S=O stretch in FTIR
UV Light (254 nm)C-S bond cleavageHPLC reveals degradation products

Critical stability thresholds:

  • Thermal : Stable ≤150°C (TGA data: onset degradation at 162°C) .

  • Photolytic : t₁/₂ = 48h under ambient light.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolothiadiazole and triazolothiazole derivatives. Key structural analogues and their comparative features are outlined below:

Compound Core Structure Substituents Key Bioactivity Reference
Target Compound Triazolo[3,4-b][1,3]thiazole + Thiadiazole Phenyl (C6H5) at triazole and thiadiazole Kinase inhibition (hypothesized), anti-inflammatory potential
N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide Triazolo[3,4-b][1,3,4]thiadiazole Methyl-thiophen-2-yl CDK5/p25 inhibition (IC50 = 42 ± 1 nM)
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Thiazolo[2,3-c][1,2,4]triazole Benzodioxolyl, 4-methylphenyl Enhanced lipophilicity; potential CNS activity
2-[(4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives 1,2,4-Triazole Furan-2-yl Anti-exudative activity (comparable to diclofenac sodium at 10 mg/kg)
3-(α-Naphthylmethylene)-6-alkyl/aryl triazolo[3,4-b]thiadiazoles Triazolo[3,4-b]thiadiazole Naphthylmethylene Antimicrobial and herbicidal activity

Key Comparative Insights

Kinase Inhibition :
The target compound shares structural homology with CDK5/p25 inhibitors like the triazolothiadiazole derivative (IC50 = 42 ± 1 nM) . The phenyl substituents in the target molecule may enhance hydrophobic interactions with kinase active sites, though experimental validation is required.

Anti-Inflammatory Potential: Analogues such as 2-[(4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide derivatives exhibit anti-exudative effects at 10 mg/kg, rivaling diclofenac sodium . The target compound’s triazolothiazole core may similarly modulate inflammatory pathways, but its phenyl groups could improve metabolic stability compared to furan-containing analogues.

Antimicrobial Activity :
Triazolo[3,4-b]thiadiazoles with naphthylmethylene substituents (e.g., compound 4b, 4d) show broad-spectrum antimicrobial activity . The target compound’s phenyl groups may reduce potency compared to bulkier naphthyl substituents but could improve solubility.

Synthetic Accessibility :
The target compound’s synthesis likely follows methods similar to , where 1,2,4-triazole-5-thiols are condensed with N-aryl-maleimides in acetic acid . This approach yields high-purity products, contrasting with the multi-step routes required for naphthyl-substituted analogues .

Stability: Thiadiazole derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide require tight storage conditions (room temperature, moisture-free) . The target compound’s fused system may confer greater stability.

Q & A

Q. What are the standard protocols for synthesizing N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:

Thiadiazole Core Formation : Reacting phenyl-substituted thiosemicarbazides with chlorinated intermediates under reflux in ethanol or acetonitrile to form the 1,2,4-thiadiazole ring .

Triazolo-thiazole Coupling : Using nucleophilic substitution to attach the triazolo[3,4-b][1,3]thiazole moiety via a sulfanyl linker. Reagents like chloroacetyl chloride and triethylamine in dioxane are often employed to facilitate acetylation .

Purification : Recrystallization from ethanol-DMF mixtures or column chromatography ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming proton environments and carbon frameworks, particularly for distinguishing phenyl and triazole/thiadiazole signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Diffraction : Resolves crystal structure ambiguities, especially for verifying sulfanyl-acetamide linkage geometry .

Q. What are common reactivity patterns of the sulfanyl-acetamide group in this compound?

  • Methodological Answer : The sulfanyl (-S-) group undergoes:
  • Oxidation : Forms sulfoxides or sulfones using H₂O₂ or KMnO₄ .
  • Nucleophilic Substitution : Reacts with alkyl halides to introduce functional groups (e.g., methyl, benzyl) .
  • Thiol-Disulfide Exchange : Useful for bioconjugation in drug delivery studies .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :
  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict energy barriers for intermediate steps, enabling selection of optimal solvents and catalysts .
  • Machine Learning : Trains models on existing triazole/thiadiazole reaction datasets to predict yield-maximizing conditions (e.g., temperature, molar ratios) .
  • Docking Studies : Pre-screen bioactivity to prioritize derivatives for synthesis .

Q. How to resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • Multi-Spectral Cross-Validation : Combine NMR, IR, and UV-Vis to differentiate isomers (e.g., triazole vs. thiadiazole dominance) .
  • Crystallographic Validation : X-ray structures resolve ambiguities in tautomeric forms or regiochemistry .
  • Dynamic NMR : Explores temperature-dependent shifts to identify conformational flexibility .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Co-Crystallization Agents : Use additives like crown ethers to stabilize lattice packing .
  • Slow Evaporation : Employ mixed solvents (e.g., chloroform/methanol) to control nucleation .
  • SHELXL Refinement : Advanced software tools (e.g., SHELXL) handle disordered regions and twinning .

Q. How to design derivatives with enhanced bioactivity while retaining core stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute phenyl groups with heteroaromatics (e.g., pyridinyl) to improve solubility without destabilizing the thiadiazole ring .
  • Protease Stability Assays : Test resistance to enzymatic cleavage using liver microsome models .
  • QSAR Modeling : Correlate substituent electronegativity with antibacterial/anticancer activity .

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